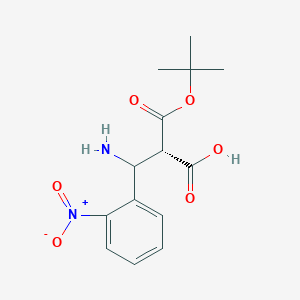
Boc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is notable for its applications in organic synthesis, particularly in the preparation of peptides and other complex molecules. The presence of the nitrophenyl group adds unique reactivity, making it a valuable intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the nitrophenyl group. One common method involves the reaction of (S)-3-Amino-3-(2-nitrophenyl)-propionic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Boc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of amides or other substituted products.
科学研究应用
Boc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid is widely used in scientific research due to its versatility:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Boc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid involves its reactivity due to the presence of the Boc-protected amino group and the nitrophenyl group. The Boc group protects the amino group during reactions, allowing selective transformations at other sites. Upon deprotection, the amino group can participate in further reactions, such as forming peptide bonds. The nitrophenyl group can undergo various transformations, contributing to the compound’s versatility.
相似化合物的比较
Similar Compounds
(2-Nitrophenyl)acetic acid: Contains a similar nitrophenyl group but lacks the Boc-protected amino group.
N-Boc-3-Amino-3-phenylpropionic acid: Similar structure but with a phenyl group instead of a nitrophenyl group.
Uniqueness
Boc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid is unique due to the combination of the Boc-protected amino group and the nitrophenyl group. This combination allows for selective protection and deprotection strategies, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C14H18N2O6 |
|---|---|
分子量 |
310.30 g/mol |
IUPAC 名称 |
(2S)-2-[amino-(2-nitrophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)10(12(17)18)11(15)8-6-4-5-7-9(8)16(20)21/h4-7,10-11H,15H2,1-3H3,(H,17,18)/t10-,11?/m0/s1 |
InChI 键 |
XCLBBFKNSIJFFR-VUWPPUDQSA-N |
手性 SMILES |
CC(C)(C)OC(=O)[C@@H](C(C1=CC=CC=C1[N+](=O)[O-])N)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)C(C(C1=CC=CC=C1[N+](=O)[O-])N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


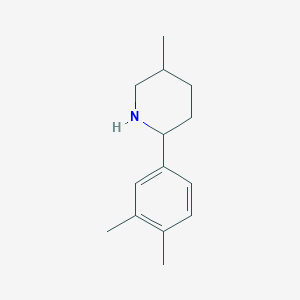
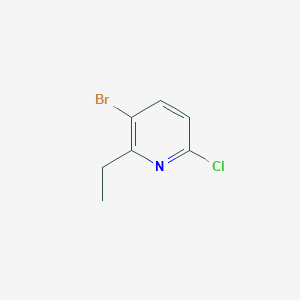
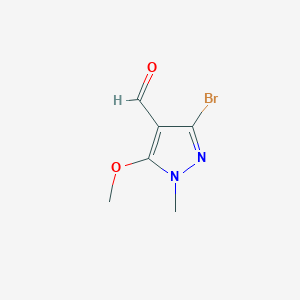
![Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13933500.png)
![Methyl 4-(6-chloro-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13933501.png)
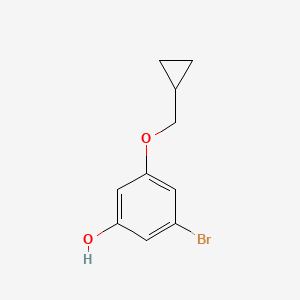
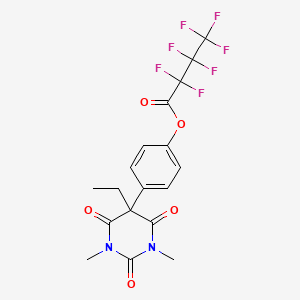
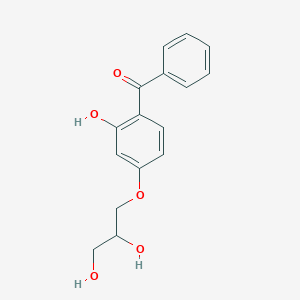

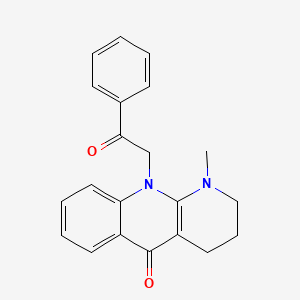

![1-[(4-Amino-5-chloro-2,3-dihydro-7-benzofuranyl)carbonyl]-1H-imidazole](/img/structure/B13933534.png)
![Ethyl 1-phenethyl-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylate](/img/structure/B13933537.png)

